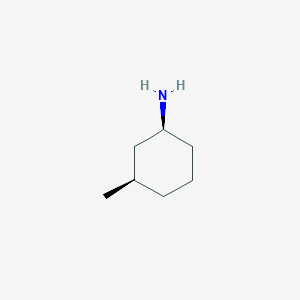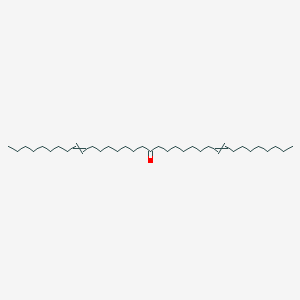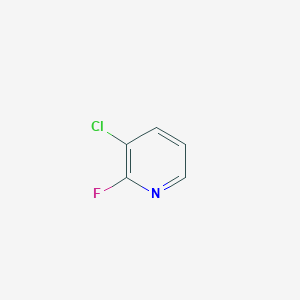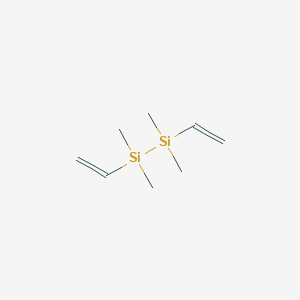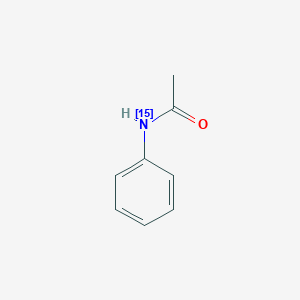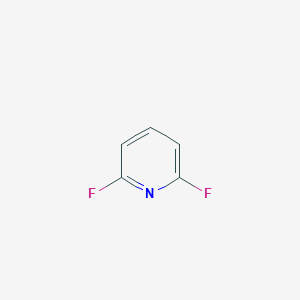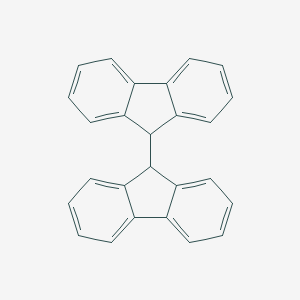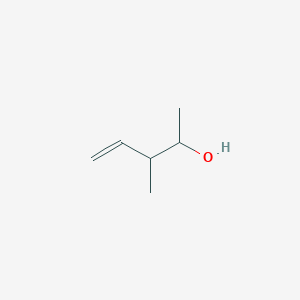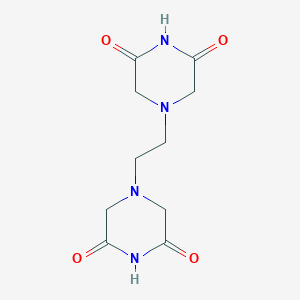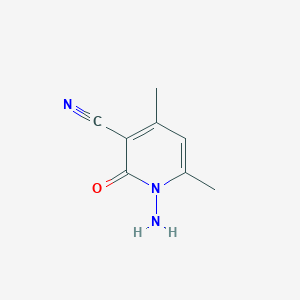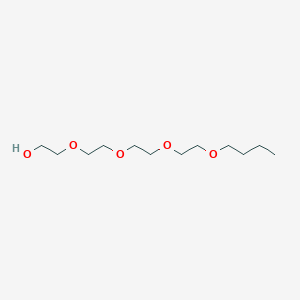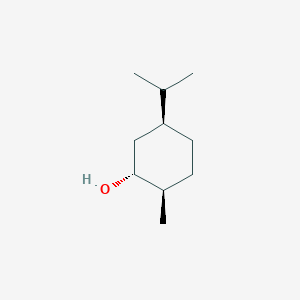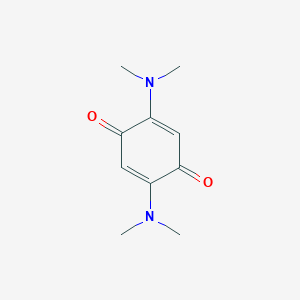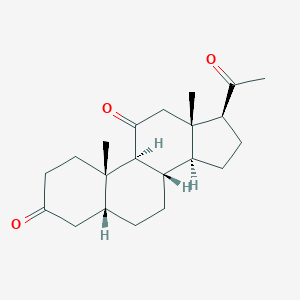
Pregnane-3,11,20-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pregnane-3,11,20-trione (PPT) is a steroid hormone that has gained significant attention in the scientific community due to its potential therapeutic applications. PPT is a derivative of progesterone, which is a hormone that plays a vital role in the female reproductive system. PPT has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of Pregnane-3,11,20-trione is not fully understood, but it is believed to act on various cellular pathways. Pregnane-3,11,20-trione has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is a nuclear receptor that regulates gene expression. PPARγ activation leads to the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory cytokines.
Effets Biochimiques Et Physiologiques
Pregnane-3,11,20-trione has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory properties, Pregnane-3,11,20-trione has been shown to have anti-tumor effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis, which is a process of programmed cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of Pregnane-3,11,20-trione is its ability to inhibit the production of pro-inflammatory cytokines, which makes it a promising candidate for the treatment of inflammatory diseases. However, one of the limitations of Pregnane-3,11,20-trione is its potential toxicity. High doses of Pregnane-3,11,20-trione have been shown to cause liver damage in animal studies, which raises concerns about its safety for human use.
Orientations Futures
There are several future directions for research on Pregnane-3,11,20-trione. One area of interest is its potential use in the treatment of cancer. Pregnane-3,11,20-trione has been shown to have anti-tumor effects, and further research is needed to determine its efficacy in treating various types of cancer.
Another area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Pregnane-3,11,20-trione has been shown to have neuroprotective effects, and further research is needed to determine its potential as a treatment for these diseases.
In conclusion, Pregnane-3,11,20-trione is a promising candidate for further research due to its anti-inflammatory, anti-tumor, and neuroprotective properties. Further research is needed to determine its efficacy and safety for human use, as well as its potential therapeutic applications.
Méthodes De Synthèse
Pregnane-3,11,20-trione can be synthesized from progesterone using various chemical reactions. One of the most common methods involves the oxidation of progesterone using Jones reagent, which results in the formation of Pregnane-3,11,20-trione. Another method involves the use of potassium permanganate and sulfuric acid, which also leads to the formation of Pregnane-3,11,20-trione.
Applications De Recherche Scientifique
Pregnane-3,11,20-trione has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its anti-inflammatory properties. Pregnane-3,11,20-trione has been shown to inhibit the production of pro-inflammatory cytokines, which are molecules that contribute to the development of inflammatory diseases such as arthritis and asthma.
Propriétés
Numéro CAS |
1474-68-6 |
|---|---|
Nom du produit |
Pregnane-3,11,20-trione |
Formule moléculaire |
C21H30O3 |
Poids moléculaire |
330.5 g/mol |
Nom IUPAC |
(5R,8S,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,4,5,6,7,8,9,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C21H30O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h13,15-17,19H,4-11H2,1-3H3/t13-,15+,16-,17+,19-,20+,21-/m1/s1 |
Clé InChI |
AHRWWYGWQKBKBF-PCHYHQBZSA-N |
SMILES isomérique |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)C |
SMILES |
CC(=O)C1CCC2C1(CC(=O)C3C2CCC4C3(CCC(=O)C4)C)C |
SMILES canonique |
CC(=O)C1CCC2C1(CC(=O)C3C2CCC4C3(CCC(=O)C4)C)C |
Synonymes |
U 1373 U-1373 U-1373, (5alpha)-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



